molecular formula C15H17N3O3 B6471655 4-(1,3-benzoxazol-2-yl)-N-cyclopropylmorpholine-2-carboxamide CAS No. 2640821-51-6

4-(1,3-benzoxazol-2-yl)-N-cyclopropylmorpholine-2-carboxamide

Cat. No.: B6471655
CAS No.: 2640821-51-6
M. Wt: 287.31 g/mol
InChI Key: LMHQMZDAKMXPHF-UHFFFAOYSA-N
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Description

4-(1,3-Benzoxazol-2-yl)-N-cyclopropylmorpholine-2-carboxamide is a complex organic compound characterized by its unique structure, which includes a benzoxazole ring fused to a morpholine ring, and a cyclopropyl group attached to the nitrogen atom of the morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,3-Benzoxazol-2-yl)-N-cyclopropylmorpholine-2-carboxamide typically involves multiple steps, starting with the formation of the benzoxazole core One common approach is to react 2-aminophenol with carboxylic acid derivatives under cyclization conditions to form the benzoxazole ring

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

  • Substitution: Nucleophiles such as alkyl halides or amines are used in substitution reactions.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted benzoxazoles or morpholines.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It has been studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.

Industry: Its unique chemical properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-(1,3-Benzoxazol-2-yl)-N-cyclopropylmorpholine-2-carboxamide exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. For example, it could inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects.

Comparison with Similar Compounds

  • Benzoxazole derivatives: These compounds share the benzoxazole ring structure and are known for their antimicrobial and anticancer properties.

  • Morpholine derivatives: These compounds contain the morpholine ring and are used in various pharmaceutical applications.

Uniqueness: 4-(1,3-Benzoxazol-2-yl)-N-cyclopropylmorpholine-2-carboxamide stands out due to its unique combination of the benzoxazole and morpholine rings, as well as the presence of the cyclopropyl group. This combination may confer distinct biological and chemical properties compared to other similar compounds.

Properties

IUPAC Name

4-(1,3-benzoxazol-2-yl)-N-cyclopropylmorpholine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c19-14(16-10-5-6-10)13-9-18(7-8-20-13)15-17-11-3-1-2-4-12(11)21-15/h1-4,10,13H,5-9H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMHQMZDAKMXPHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2CN(CCO2)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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